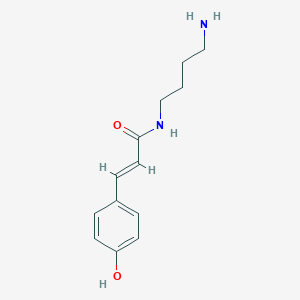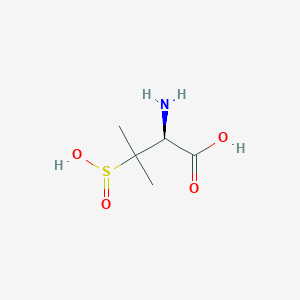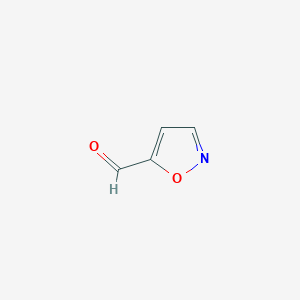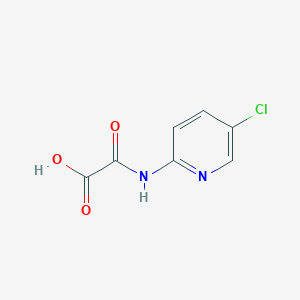
p-Coumaroylputrescine
概要
説明
p-Coumaroylputrescine is a phenolic amide compound found in various plants. It is a conjugate of p-coumaric acid and putrescine, a biogenic polyamine. This compound is known for its role in plant defense mechanisms, particularly in response to herbivore attacks. It has been identified in several plant species, including rice (Oryza sativa) and maize (Zea mays), where it accumulates significantly under stress conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Coumaroylputrescine typically involves the conjugation of p-coumaric acid with putrescine. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis involves the use of specific enzymes that catalyze the formation of the amide bond between p-coumaric acid and putrescine. Chemical synthesis, on the other hand, can be carried out using standard amide coupling reagents such as carbodiimides in the presence of a base .
Industrial Production Methods: Industrial production of this compound is less common, but it can be extracted from plant sources using polar solvents such as methylene chloride, ethanol, or chloroform/methanol mixtures. Accelerated solvent extraction techniques have been shown to enhance the yield of this compound from plant materials .
化学反応の分析
Types of Reactions: p-Coumaroylputrescine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the phenolic hydroxyl group and the amide bond.
Common Reagents and Conditions:
Oxidation: Oxidative reactions can be carried out using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents that target the phenolic hydroxyl group or the amide nitrogen.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield corresponding alcohols or amines.
科学的研究の応用
p-Coumaroylputrescine has several scientific research applications:
Plant Defense Mechanisms: It plays a crucial role in plant defense against herbivores and pathogens.
Metabolic Studies: Researchers study this compound to understand its role in plant metabolic pathways and its impact on overall plant health and stress responses.
Natural Product Identification: It has been identified as a natural product in various plant tissue cultures, highlighting its potential roles in plant physiology and biochemistry.
作用機序
The mechanism of action of p-Coumaroylputrescine involves its role as a defense metabolite in plants. It is synthesized in response to herbivore attacks and other stress conditions. The compound interacts with specific molecular targets, including enzymes and receptors involved in plant defense pathways. It helps in the accumulation of phytoalexins and the release of volatile signals that deter herbivores and attract natural predators of the herbivores .
類似化合物との比較
Feruloylputrescine: Another phenolic amide that accumulates in response to stress conditions in plants.
Diferuloylputrescine: A polyamine conjugate found in maize kernels and other plant sources.
Comparison: p-Coumaroylputrescine is unique due to its specific conjugation of p-coumaric acid with putrescine, which imparts distinct chemical and biological properties. Compared to feruloylputrescine and diferuloylputrescine, this compound has a different phenolic acid component, leading to variations in its reactivity and role in plant defense .
特性
IUPAC Name |
(E)-N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-9-1-2-10-15-13(17)8-5-11-3-6-12(16)7-4-11/h3-8,16H,1-2,9-10,14H2,(H,15,17)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHDBEPXEKGBDW-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34136-53-3, 188257-45-6 | |
| Record name | 2-Propenamide, N-(4-aminobutyl)-3-(4-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034136533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-trans-p-Coumaroylputrescine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188257456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-TRANS-P-COUMAROYLPUTRESCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPB80HY2O3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B108778.png)

![{3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B108800.png)





![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)





